molecular formula C9H17N B8623840 2,2,4,4-Tetramethylpentanenitrile

2,2,4,4-Tetramethylpentanenitrile

Cat. No. B8623840
M. Wt: 139.24 g/mol
InChI Key: UEDKSMIHDDPTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06280519B1

Procedure details

isopropyl neononanoate; pivalonitrile; methyl 2,2,4,4-tetramethyl pentanoate (methyl neononanoate) and methyl-3,5,5-trimethyl hexanoate.
Name
isopropyl neononanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl 2,2,4,4-tetramethyl pentanoate (methyl neononanoate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl-3,5,5-trimethyl hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(C)C)(=O)CCC[CH2:5][C:6](C)([CH3:8])[CH3:7].[C:15](#[N:20])[C:16]([CH3:19])([CH3:18])[CH3:17]>>[CH3:17][C:16]([CH3:19])([CH2:18][C:6]([CH3:8])([CH3:7])[CH3:5])[C:15]#[N:20]

Inputs

Step One
Name
isopropyl neononanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(C)(C)C)(=O)OC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)#N
Step Three
Name
methyl 2,2,4,4-tetramethyl pentanoate (methyl neononanoate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
methyl-3,5,5-trimethyl hexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C#N)(CC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.